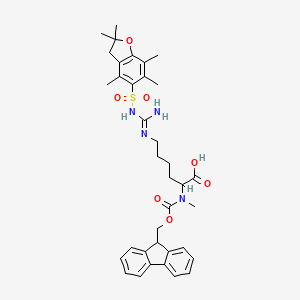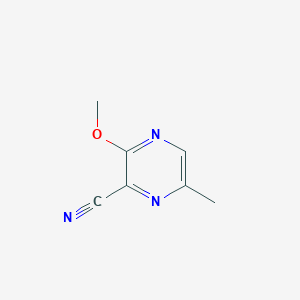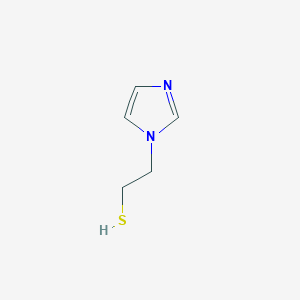
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of the amino acid arginine, where the side chain is protected by two 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups. The compound also contains a glycine residue and is protected by a 9-fluorenylmethyloxycarbonyl group. This protection is crucial for preventing unwanted reactions during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH involves several steps:
Esterification: The carboxyl group of arginine is esterified using an alcohol such as methanol or ethanol in the presence of thionyl chloride.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl group.
Introduction of Pbf Groups: The guanidine group of arginine is protected by introducing 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups.
Deprotection of the Amino Group: The tert-butoxycarbonyl group is removed.
Fmoc Protection: The amino group is then protected with a 9-fluorenylmethyloxycarbonyl group.
Coupling with Glycine: The protected arginine is coupled with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH undergoes several types of reactions:
Deprotection Reactions: Removal of the 9-fluorenylmethyloxycarbonyl group using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the 9-fluorenylmethyloxycarbonyl group.
N,N’-diisopropylcarbodiimide: Used for coupling reactions.
Trifluoroacetic acid: Used for final deprotection and cleavage from the resin.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the formation of complex peptide sequences.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of proteins.
Medicine
In medicine, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products.
Mecanismo De Acción
The mechanism of action of Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH involves the selective protection of the amino and guanidine groups of arginine. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups protect the guanidine group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the formation of specific peptide sequences.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Arg(Pbf)-OH: Similar in structure but with only one 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group.
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butoxycarbonyl-protected amino group.
Fmoc-Gly-OH: Contains only a glycine residue with a 9-fluorenylmethyloxycarbonyl-protected amino group.
Uniqueness
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH is unique due to the presence of two 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups, which provide enhanced protection for the guanidine group of arginine. This makes it particularly useful in the synthesis of peptides that require stringent protection of functional groups.
Propiedades
Fórmula molecular |
C36H43N5O8S |
|---|---|
Peso molecular |
705.8 g/mol |
Nombre IUPAC |
2-[[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41) |
Clave InChI |
UQWAYVRPZYYLAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



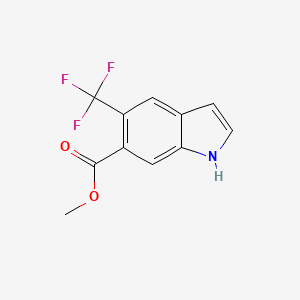
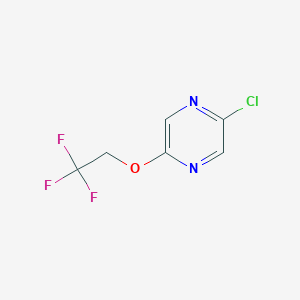
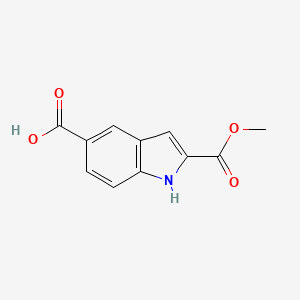
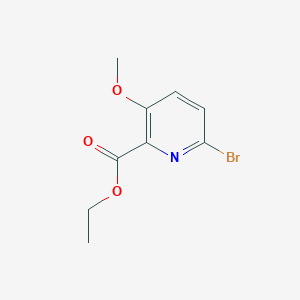
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)

![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
